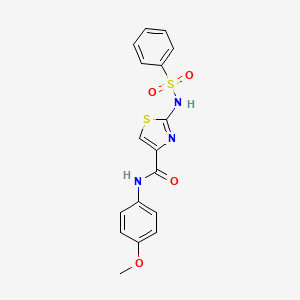
2-benzenesulfonamido-N-(4-methoxyphenyl)-1,3-thiazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-benzenesulfonamido-N-(4-methoxyphenyl)-1,3-thiazole-4-carboxamide (2-BSTC) is an organic compound that has been studied for its potential applications in various scientific research fields. This compound is a derivative of the thiazole ring, and is composed of a benzene sulfonamide and a carboxamide group. 2-BSTC has been studied for its potential medicinal properties, such as its ability to act as an anti-inflammatory and anti-oxidant agent. Additionally, 2-BSTC has been studied as a potential inhibitor of several enzymes, including cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX).
科学的研究の応用
2-benzenesulfonamido-N-(4-methoxyphenyl)-1,3-thiazole-4-carboxamide has been studied for its potential applications in various scientific research fields. It has been studied as an anti-inflammatory and anti-oxidant agent, and as an inhibitor of several enzymes, including cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). Additionally, it has been studied for its potential applications in the fields of cancer research, cardiovascular research, and neurological research.
作用機序
The mechanism of action of 2-benzenesulfonamido-N-(4-methoxyphenyl)-1,3-thiazole-4-carboxamide is thought to involve its ability to inhibit the activity of several enzymes, including cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). Additionally, it has been found to inhibit the activity of the enzyme glutathione S-transferase, which is involved in the metabolism of various drugs and toxins.
Biochemical and Physiological Effects
2-benzenesulfonamido-N-(4-methoxyphenyl)-1,3-thiazole-4-carboxamide has been studied for its potential biochemical and physiological effects. It has been found to possess anti-inflammatory and anti-oxidant properties, as well as the ability to inhibit the activity of several enzymes, including cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). Additionally, it has been found to possess anti-cancer and anti-tumor properties, as well as the ability to reduce the levels of cholesterol in the blood.
実験室実験の利点と制限
2-benzenesulfonamido-N-(4-methoxyphenyl)-1,3-thiazole-4-carboxamide has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and is relatively stable in aqueous solutions. Additionally, it is non-toxic, and has been found to possess anti-inflammatory and anti-oxidant properties, as well as the ability to inhibit the activity of several enzymes. However, it is important to note that 2-benzenesulfonamido-N-(4-methoxyphenyl)-1,3-thiazole-4-carboxamide is a relatively new compound, and as such, its effects have not been fully explored. As such, further research is needed to fully understand its potential applications.
将来の方向性
Given the potential applications of 2-benzenesulfonamido-N-(4-methoxyphenyl)-1,3-thiazole-4-carboxamide, there are several potential future directions for research. These include further investigation of its anti-inflammatory and anti-oxidant properties, as well as its ability to inhibit the activity of several enzymes. Additionally, further research is needed to investigate its potential applications in the fields of cancer research, cardiovascular research, and neurological research. Additionally, further research is needed to investigate its potential therapeutic applications, including its ability to reduce the levels of cholesterol in the blood. Finally, further research is needed to investigate its potential interactions with other drugs, and its potential side effects.
合成法
2-benzenesulfonamido-N-(4-methoxyphenyl)-1,3-thiazole-4-carboxamide is synthesized in a three-step process, beginning with the conversion of 4-methoxybenzene-sulfonyl chloride to 4-methoxybenzene-sulfonamide. This is followed by the conversion of the sulfonamide to the thiazole-4-carboxamide derivative via a condensation reaction. The third and final step involves the conversion of the thiazole-4-carboxamide derivative to the desired 2-benzenesulfonamido-N-(4-methoxyphenyl)-1,3-thiazole-4-carboxamide.
特性
IUPAC Name |
2-(benzenesulfonamido)-N-(4-methoxyphenyl)-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O4S2/c1-24-13-9-7-12(8-10-13)18-16(21)15-11-25-17(19-15)20-26(22,23)14-5-3-2-4-6-14/h2-11H,1H3,(H,18,21)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDDFUJZWXZOLID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CSC(=N2)NS(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-benzenesulfonamido-N-(4-methoxyphenyl)-1,3-thiazole-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-phenyl-3-[(2E)-3-(pyridin-3-yl)prop-2-enoyl]-1,2-dihydroquinolin-2-one](/img/structure/B6531123.png)
![3-cyclopentyl-1-[(pyridin-4-yl)methyl]urea](/img/structure/B6531134.png)
![{[(4-methylphenyl)methyl]carbamoyl}methyl 2-(2-methoxyphenyl)acetate](/img/structure/B6531146.png)

![N-[(3-methoxyphenyl)methyl]-2-(thiophene-2-sulfonamido)-1,3-thiazole-4-carboxamide](/img/structure/B6531171.png)
![2-benzenesulfonamido-N-[(4-fluorophenyl)methyl]-1,3-thiazole-4-carboxamide](/img/structure/B6531179.png)
![2-benzenesulfonamido-N-[(2H-1,3-benzodioxol-5-yl)methyl]-1,3-thiazole-4-carboxamide](/img/structure/B6531182.png)
![N-[4-(2,3-dihydro-1H-indole-1-carbonyl)-1,3-thiazol-2-yl]benzenesulfonamide](/img/structure/B6531184.png)



![10-methyl-3-(4-methylphenyl)-2-(thiophen-2-yl)-3H,4H,5H,10H-pyrimido[4,5-b]quinoline-4,5-dione](/img/structure/B6531196.png)

